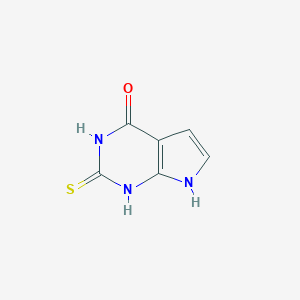

7-Deaza-2-mercaptohypoxanthine

Description

Properties

IUPAC Name |

2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZHCRBHXAFBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399215 | |

| Record name | 2-Sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67831-84-9 | |

| Record name | 2-Thioxo-7-deazahypoxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67831-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25976 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067831849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67831-84-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Sulfanylidene-1,2,3,7-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"7-Deaza-2-mercaptohypoxanthine" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deaza-2-mercaptohypoxanthine, a synthetic analogue of the natural purine (B94841) hypoxanthine, presents a unique profile for researchers in medicinal chemistry and drug development. Its core structure, a pyrrolo[2,3-d]pyrimidine, deviates from the typical purine scaffold by the substitution of a carbon for a nitrogen at the 7-position. This modification significantly alters its electronic properties and potential for biological interactions. This technical guide provides a consolidated overview of the known chemical properties, structure, and the particularly intriguing, concentration-dependent dual regulatory role of this compound on the enzyme xanthine (B1682287) oxidase. While a detailed synthesis protocol remains to be fully elucidated in publicly available literature, this document compiles the foundational knowledge necessary to inform future research and application.

Chemical Properties and Structure

This compound, systematically named 2-Mercapto-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, possesses a distinct set of physicochemical properties that are crucial for its handling and application in experimental settings.

Structure:

The fundamental structure is a 7-deazapurine core, which is a bicyclic heterocycle composed of a pyrimidine (B1678525) ring fused to a pyrrole (B145914) ring. In this specific molecule, the pyrimidine ring is substituted with a mercapto (-SH) group at the 2-position and a hydroxyl (-OH) group at the 4-position, leading to its classification as a derivative of hypoxanthine.

Table 1: Physicochemical Properties of this compound

| Property | Data |

| Molecular Formula | C₆H₅N₃OS |

| Molecular Weight | 167.19 g/mol |

| CAS Number | 67831-84-9 |

| Melting Point | 335-345°C (with decomposition)[1] |

| Solubility | Soluble in aqueous alkali and Dimethylformamide (DMF)[1] |

| Alternate Names | 7-Deaza-6-hydroxy-2-mercaptopurine, 2-Thioxo-7-deazahypoxanthine |

Experimental Protocols

Synthesis

To obtain the target molecule, the 7H-pyrrolo[2,3-d]pyrimidin-4-ol scaffold would subsequently require thionation at the 2-position. Standard thionation procedures in heterocyclic chemistry, such as treatment with Lawesson's reagent or phosphorus pentasulfide, could be explored for this transformation.

Figure 1: Proposed General Synthesis Workflow

References

Navigating the Solubility Landscape of 7-Deaza-2-mercaptohypoxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deaza-2-mercaptohypoxanthine, a purine (B94841) analog, holds potential in various research and drug development endeavors. Understanding its solubility is a critical first step in harnessing its therapeutic promise, as solubility significantly impacts bioavailability and formulation development. This technical guide provides a consolidated overview of the known solubility characteristics of this compound in both aqueous and organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes a detailed, generalized experimental protocol for determining solubility, alongside visualizations of the experimental workflow and a relevant biological pathway.

Solubility Profile of this compound

Currently, published quantitative solubility data for this compound is scarce. However, qualitative descriptions of its solubility have been reported. The available information is summarized in the table below.

| Solvent System | Solubility |

| Aqueous Alkali | Soluble[1] |

| Dimethylformamide (DMF) | Soluble[1] |

Note: The lack of extensive, quantitative solubility data underscores the necessity for empirical determination for specific research applications.

Experimental Protocol for Solubility Determination: The Saturation Shake-Flask Method

The gold standard for determining equilibrium solubility is the saturation shake-flask method. This method is lauded for its simplicity and accuracy in establishing the thermodynamic equilibrium of a compound in a solvent. Below is a detailed protocol for this procedure.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., water, phosphate (B84403) buffer, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. Typically, 24 to 48 hours is adequate, but the exact time should be determined empirically by sampling at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the excess solid.

-

To ensure complete removal of undissolved solids, which can artificially inflate the solubility measurement, the supernatant must be clarified. Centrifugation is a common and effective method. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 10-20 minutes).

-

Alternatively, or in addition to centrifugation, the supernatant can be filtered through a chemically compatible syringe filter (e.g., 0.22 µm). It is important to pre-rinse the filter with a small amount of the sample to prevent adsorption of the compound onto the filter membrane.

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared to accurately quantify the compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

-

Visualizing Experimental and Biological Frameworks

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and a representative signaling pathway for purine analogs.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides the foundational knowledge necessary for researchers to proceed with their investigations. The qualitative solubility in aqueous alkali and DMF offers a starting point for solvent selection. The detailed saturation shake-flask protocol empowers scientists to generate the precise, quantitative data required for their specific applications. The provided diagrams offer a clear visual representation of the experimental process and a potential mechanism of action, further aiding in the strategic development of this promising compound. As research progresses, a more comprehensive understanding of the physicochemical properties of this compound will undoubtedly emerge, paving the way for its potential application in medicine and biotechnology.

References

"7-Deaza-2-mercaptohypoxanthine" molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Deaza-2-mercaptohypoxanthine, a modified purine (B94841) analog. While specific experimental data and direct signaling pathway involvement for this particular compound are not extensively documented in publicly available literature, this paper extrapolates its potential applications and characteristics based on the well-studied class of 7-deaza purine analogs.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for its use in experimental settings, including solution preparation and analytical characterization.

| Property | Value |

| Molecular Formula | C₆H₅N₃OS |

| Molecular Weight | 167.19 g/mol |

Introduction to 7-Deaza Purine Analogs

7-Deaza purine analogs are a class of molecules where the nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom. This modification significantly alters the electronic properties and hydrogen-bonding capabilities of the molecule without drastically changing its overall shape. The most well-documented application of this class of compounds is in molecular biology, particularly in techniques involving DNA amplification and sequencing.

The substitution of the N7 nitrogen with a carbon atom prevents the formation of Hoogsteen base pairing, which can lead to secondary structures in GC-rich DNA sequences. These secondary structures often impede the processivity of DNA polymerases, resulting in failed or inefficient PCR and sequencing reactions. By incorporating 7-deaza purine analogs, such as 7-deaza-2'-deoxyguanosine (B613789) (a related compound), these secondary structures are destabilized, allowing for more robust and reliable enzymatic processing of the DNA template.

Potential Applications and Research Directions

Given the properties of the 7-deaza purine core, this compound could be investigated for several applications:

-

Nucleic Acid Research: As a modified nucleobase, it could be used to synthesize novel oligonucleotides with unique properties. The presence of the 2-mercapto group offers a site for further chemical modification or for studying the impact of sulfur substitution on nucleic acid structure and function.

-

Enzymatic Assays: The mercapto group could serve as a reactive handle in the development of enzyme inhibitors or as a probe in enzymatic assays.

-

Antiviral and Anticancer Drug Development: Many purine analogs exhibit biological activity. The unique structure of this compound makes it a candidate for screening in antiviral and anticancer assays. The 7-deaza modification can confer resistance to certain metabolic enzymes, potentially increasing the bioavailability and efficacy of a drug candidate.

Conceptual Experimental Workflow

The following diagram illustrates a general workflow for the application of 7-deaza purine analogs in molecular biology, which could be adapted for studies involving this compound.

Conclusion

This compound represents a molecule of interest for researchers in medicinal chemistry, molecular biology, and drug development. While specific experimental protocols and biological pathway information for this compound are currently limited, the established utility of the 7-deaza purine scaffold suggests a range of potential applications. Further research is warranted to fully elucidate the chemical and biological properties of this intriguing purine analog.

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 7-Deazapurine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and development of 7-deazapurine analogs, a class of compounds that has emerged as a "privileged scaffold" in medicinal chemistry. From their natural origins in bacteria to their synthesis in the laboratory and their progression into clinical trials, this document details the key milestones, experimental methodologies, and biological activities that underscore their therapeutic potential.

A Historical Journey: From Natural Products to Rational Design

The story of 7-deazapurine analogs begins not in a chemist's flask, but in the microbial world. The first members of this class to be identified were natural products isolated from Streptomyces bacteria. These discoveries in the mid-20th century laid the foundation for a vast field of research that continues to yield promising therapeutic candidates.

The Pioneering Natural Products:

-

Tubercidin (B1682034) (7-deazaadenosine): Isolated from Streptomyces tubercidicus, tubercidin was one of the first 7-deazapurine nucleosides to be discovered.[1][2] Its potent biological activity, including antitumor and antiviral effects, immediately signaled the therapeutic potential of this novel heterocyclic system.

-

Toyocamycin (B1682990): Discovered in Streptomyces toyocaensis, toyocamycin is distinguished by a nitrile group at the C5 position of the pyrrolo[2,3-d]pyrimidine core.[3][4] This modification contributes to its unique biological profile, including potent cytotoxicity against various cancer cell lines.

-

Sangivamycin (B1680759): Produced by Streptomyces rimosus, sangivamycin is closely related to toyocamycin, featuring a carboxamide group at the C5 position.[3][5] Like its nitrile counterpart, sangivamycin exhibits significant antitumor properties.

The realization that replacing the nitrogen at the 7-position of the purine (B94841) ring with a carbon atom could lead to compounds with potent biological activity spurred chemists to develop synthetic routes to the core 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold and its derivatives. Early synthetic efforts focused on mimicking and modifying these natural products, leading to a deeper understanding of their structure-activity relationships.

The Chemist's Toolkit: Synthesizing 7-Deazapurine Analogs

The synthesis of 7-deazapurine analogs has evolved significantly over the decades, with the development of more efficient and versatile methods for constructing the core heterocycle and for its subsequent functionalization, particularly at the C7 position.

Building the Core: Synthesis of the Pyrrolo[2,3-d]pyrimidine Scaffold

The initial syntheses of the 7-deazapurine ring system were crucial for exploring analogs beyond the naturally occurring nucleosides. These methods often involve the construction of a pyrimidine (B1678525) ring fused to a pyrrole (B145914) ring. A general representation of this process is the condensation of a substituted pyrimidine with a suitable three-carbon unit to form the pyrrole ring.

Glycosylation: Attaching the Sugar Moiety

A critical step in the synthesis of nucleoside analogs is the stereoselective formation of the N-glycosidic bond between the nucleobase and a sugar moiety. The Vorbrüggen glycosylation has become a widely used and powerful method for this transformation.

Experimental Protocol: Vorbrüggen Glycosylation of a 7-Deazapurine

Objective: To couple a silylated 7-deazapurine with a protected ribose derivative to form the corresponding nucleoside.

Materials:

-

7-Deazapurine derivative (e.g., 6-chloro-7-deazapurine)

-

N,O-Bis(trimethylsilyl)acetamide (BSA) or other silylating agent

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other protected sugar)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or other Lewis acid catalyst

-

Anhydrous acetonitrile (B52724) or other suitable aprotic solvent

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Silylation of the Nucleobase: In a flame-dried flask under an inert atmosphere, suspend the 7-deazapurine derivative in anhydrous acetonitrile. Add BSA (typically 1.5-2.0 equivalents) and heat the mixture (e.g., to reflux) until the solid dissolves, indicating the formation of the silylated nucleobase. Cool the reaction mixture to room temperature.

-

Glycosylation Reaction: To the solution of the silylated nucleobase, add the protected sugar derivative (typically 1.0-1.2 equivalents). Cool the mixture to 0°C.

-

Catalyst Addition: Slowly add the Lewis acid catalyst, such as TMSOTf (typically 1.2-1.5 equivalents), to the cooled reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate (B1210297). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the protected nucleoside.

-

Deprotection: Remove the protecting groups (e.g., benzoyl groups) using standard conditions, such as treatment with methanolic ammonia, to obtain the final 7-deazapurine nucleoside.

Functionalization at C7: The Power of Cross-Coupling

A key advantage of the 7-deazapurine scaffold is the presence of a carbon at the 7-position, which allows for the introduction of a wide range of substituents through modern cross-coupling reactions. This has been instrumental in the development of potent and selective analogs. The Suzuki-Miyaura cross-coupling reaction is a particularly valuable tool for this purpose.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a 7-Iodo-7-deazapurine Nucleoside

Objective: To introduce an aryl or heteroaryl group at the C7 position of a 7-iodo-7-deazapurine nucleoside.

Materials:

-

7-Iodo-7-deazapurine nucleoside (protected or unprotected)

-

Aryl or heteroaryl boronic acid or boronate ester (typically 1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., a mixture of dioxane and water, or DMF)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the 7-iodo-7-deazapurine nucleoside, the boronic acid derivative, the palladium catalyst (typically 5-10 mol%), and the base (typically 2-3 equivalents).

-

Solvent Addition: Add the degassed solvent system to the reaction vessel.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 120°C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the C7-functionalized 7-deazapurine nucleoside.

Biological Activities and Therapeutic Potential

7-Deazapurine analogs have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Antitumor Activity

Many 7-deazapurine nucleosides exhibit potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted and can include:

-

Incorporation into Nucleic Acids: After being anabolized to the triphosphate form, these analogs can be incorporated into both RNA and DNA by polymerases, leading to chain termination, inhibition of protein synthesis, and induction of DNA damage.

-

Enzyme Inhibition: Certain analogs are potent inhibitors of key enzymes involved in cellular metabolism and signaling, such as adenosine (B11128) kinase.

Table 1: Antitumor Activity of Selected 7-Deazapurine Analogs

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Tubercidin | L1210 (Leukemia) | 0.01 | [6] |

| Toyocamycin | HeLa (Cervical Cancer) | 0.02 | [6] |

| Sangivamycin | CCRF-CEM (Leukemia) | 0.03 | [6] |

| 7-(2-thienyl)-7-deazaadenosine | CCRF-CEM (Leukemia) | 0.04 | [6] |

Antiviral Activity

The structural similarity of 7-deazapurine nucleosides to natural purine nucleosides makes them excellent candidates for antiviral drug development. They can act as inhibitors of viral polymerases, disrupting the replication of the viral genome. A notable example is 7-deaza-2'-C-methyladenosine, which has shown potent activity against a range of RNA viruses.

Table 2: Antiviral Activity of Selected 7-Deazapurine Analogs

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| 7-deaza-2'-C-methyladenosine | Zika Virus (ZIKV) | Vero | 0.6 | [7] |

| 7-deaza-2'-C-methyladenosine | Dengue Virus (DENV) | Huh-7 | 1.1 | [7] |

| 7-deaza-7-fluoro-2′-C-methyladenosine | Yellow Fever Virus (YFV) | Huh-7 | 2.4 | [8] |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of 7-deazapurine analogs stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of response.

The cGAS-STING Pathway: Activating Innate Immunity

Certain 7-deazapurine-containing cyclic dinucleotides (CDNs) have been developed as agonists of the Stimulator of Interferon Genes (STING) pathway. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a sign of infection or cellular damage, and triggers a type I interferon response.

References

- 1. The biosynthesis of the 7-deazaadenine ribonucleoside, tubercidin, by Streptomyces tubercidicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tubercidin Streptomyces tubercidicus, 95 69-33-0 [sigmaaldrich.com]

- 3. An Expeditious Total Synthesis of 5′-Deoxy-toyocamycin and 5′-Deoxysangivamycin [mdpi.com]

- 4. Toyocamycin | C12H13N5O4 | CID 11824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and ++thiosangivamycin: influence of various 7-substituents on antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total synthesis of the naturally occurring antibiotic toyocamycin using new and improved synthetic procedures [pubmed.ncbi.nlm.nih.gov]

- 7. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

The Emerging Therapeutic Potential of 7-Deaza-2-mercaptohypoxanthine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-deazapurine scaffold, a core structure of the pyrrolo[2,3-d]pyrimidine family, represents a privileged platform in medicinal chemistry. This technical guide focuses on the burgeoning therapeutic applications of 7-Deaza-2-mercaptohypoxanthine and its related 2-mercapto-7-deazapurine derivatives. As analogs of endogenous purines, these compounds have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This document provides a comprehensive overview of their antibacterial, antiviral, and anticancer properties, with a particular focus on their roles as kinase inhibitors and modulators of the innate immune system through the STING pathway. Detailed summaries of quantitative biological data, experimental methodologies, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts in this exciting field.

Introduction: The 7-Deazapurine Scaffold

7-Deazapurine nucleosides are analogs of naturally occurring purine (B94841) nucleosides, where the nitrogen atom at position 7 is replaced by a carbon atom.[1] This modification of the purine ring to a pyrrolo[2,3-d]pyrimidine system alters the electronic properties of the molecule, making the five-membered ring more electron-rich and providing a site for further chemical modification at the C7 position.[1] These structural changes often lead to enhanced biological activity, including improved enzyme binding and increased stability of base-pairing in DNA and RNA.[1] The 7-deazapurine core is found in naturally occurring antibiotics such as tubercidin (B1682034) and toyocamycin.[2]

The versatility of the 7-deazapurine scaffold has led to the development of a wide array of derivatives with diverse therapeutic applications, including antiviral, anticancer, antibacterial, and anti-inflammatory activities.[3][4] This guide will specifically delve into the therapeutic potential of derivatives featuring a mercapto group at the 2-position, with this compound as the focal point.

Therapeutic Applications

Antibacterial Activity

Derivatives of 2-mercapto-7-deazapurine have shown promise as antibacterial agents. A study by Sung et al. (1998) described the synthesis and evaluation of 6-amino-2-mercapto-8-methyl-7-phenyl-7,8-dihydro-7(9H)-deazapurine for its antibiotic properties.[5] The antibacterial activity of these compounds was assessed using the serial two-fold dilution method against a panel of Gram-positive and Gram-negative bacteria.[5]

Table 1: Antibacterial Activity of 2-Mercapto-7-deazapurine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 6-amino-2-mercapto-8-methyl-7-phenyl-7,8-dihydro-7(9H)-deazapurine | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Not specified in abstract | [5] |

| Pyrrolo[2,3-d]pyrimidine derivatives (3b, 3c, 7e) | Staphylococcus aureus | 0.31 | [6] |

| Pyrrolo[2,3-d]pyrimidine derivatives (3a-d, 7a,e, 11d) | Candida albicans | 0.31-0.62 | [6] |

Antiviral Activity

The 7-deazapurine scaffold is a well-established pharmacophore in the development of antiviral agents, particularly as nucleoside analogs that interfere with viral replication.[7][8] These compounds often act as chain terminators after being converted to their triphosphate form by cellular kinases, thereby inhibiting viral polymerases.[3]

Derivatives of 7-deazapurine have shown efficacy against a range of viruses, including Dengue virus (DENV) and Hepatitis C virus (HCV).[7][9] For instance, a series of 7-deazapurine nucleoside derivatives were designed and synthesized as potential anti-DENV agents, with compound 6e emerging as a potent inhibitor of DENV replication with an EC50 of 2.081 ± 1.102 μM.[8] This compound was found to suppress viral RNA levels and the expression of the DENV E protein.[8]

Table 2: Antiviral Activity of 7-Deazapurine Derivatives

| Compound | Virus | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 6e | Dengue Virus (DENV) | DENV Replication | 2.081 ± 1.102 | >150 (A549 cells), >146 (HepG2 cells) | >72 (A549), >63 (HepG2) | [8] |

| 7-vinyl-7-deaza-adenine nucleoside (β-form) | Hepatitis C Virus (HCV) | HCV Replicon | <10 (EC90 = 7.6) | Toxic | - | [9] |

Anticancer Activity: Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold is a recognized ATP-mimetic and has been extensively utilized in the design of kinase inhibitors for cancer therapy.[3] Several derivatives have shown potent inhibitory activity against key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][11]

Inhibition of these receptor tyrosine kinases can block downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis.[10][11] A number of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of RET kinase, a driver of certain thoracic cancers.[12]

Table 3: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

| Compound | Target Kinase | Assay | IC50 (nM) | Reference |

| 12i | EGFR (T790M mutant) | Kinase enzymatic assay | 0.21 | [1] |

| 12i | EGFR (wild-type) | Kinase enzymatic assay | 22 | [1] |

| Pyrrolo[2,3-d]pyrimidine derivatives (12d, 15c) | VEGFR-2 | In vitro kinase assay | 11.9, 13.6 | [11] |

| 59 | RET (wild-type) | Biochemical assay | Low nanomolar | [12] |

| 59 | RET (V804M mutant) | Biochemical assay | Low nanomolar | [12] |

Immuno-Oncology: STING Agonism

A novel and exciting application of 7-deazapurine derivatives is in the field of immuno-oncology as agonists of the Stimulator of Interferon Genes (STING) pathway. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells.[13][14]

Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.[15][16] Cyclic dinucleotides (CDNs) containing 7-deazapurine modifications have been synthesized and shown to be potent STING agonists, with some derivatives exhibiting enhanced activity compared to the natural ligand, 2'3'-cGAMP.[17]

Experimental Protocols

Antibacterial Susceptibility Testing (Serial Dilution Method)

This protocol is a general representation based on the "serial two-fold dilution method" mentioned for testing 7-deazapurine derivatives.[5]

-

Preparation of Compounds: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the diluted compound. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Replicon Assay (HCV)

The following is a generalized protocol for an HCV replicon assay as described for the evaluation of 7-deazapurine nucleosides.[9]

-

Cell Culture: Huh-7 cells harboring an HCV replicon are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 96 hours).

-

Quantification of Viral Replication: The level of HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) encoded by the replicon or by quantifying viral RNA levels using RT-qPCR.

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

-

Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to determine the concentration of the compound that reduces cell viability by 50% (CC50). The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Kinase Inhibition Assay

This protocol provides a general framework for an in vitro kinase enzymatic assay used to evaluate pyrrolo[2,3-d]pyrimidine derivatives.[1][12]

-

Reagents: The assay typically includes the recombinant kinase enzyme (e.g., EGFR, VEGFR-2), a specific peptide substrate, and ATP.

-

Reaction Setup: The test compounds are serially diluted and incubated with the kinase and its substrate in a suitable buffer.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Detection of Kinase Activity: The level of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P from [γ-32P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

EGFR/VEGFR Kinase Inhibition Pathway

Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of receptor tyrosine kinases such as EGFR and VEGFR. This prevents the autophosphorylation and activation of the kinase, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Caption: Inhibition of EGFR/VEGFR signaling by 7-deazapurine analogs.

cGAS-STING Pathway Activation

7-Deazapurine-containing cyclic dinucleotides can act as agonists of the STING pathway. Upon binding to STING, they induce a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the transcription of type I interferons and other inflammatory cytokines.

Caption: Activation of the cGAS-STING pathway by 7-deazapurine CDNs.

Conclusion and Future Directions

This compound and its analogs represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a valuable starting point for the development of potent antibacterial, antiviral, and anticancer agents. The recent discovery of their ability to modulate the innate immune system through STING agonism opens up new avenues for their application in immuno-oncology.

Future research should focus on the synthesis and evaluation of a broader range of 2-mercapto-7-deazapurine derivatives to establish a more comprehensive structure-activity relationship for each therapeutic target. Further elucidation of their mechanisms of action, including the identification of specific molecular targets and downstream signaling effects, will be crucial for their clinical development. Moreover, optimization of their pharmacokinetic and pharmacodynamic properties will be essential to translate their promising in vitro activity into in vivo efficacy and safety. The continued exploration of this chemical space holds great promise for the discovery of next-generation therapeutics.

References

- 1. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 15. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bertin-bioreagent.com [bertin-bioreagent.com]

- 17. researchgate.net [researchgate.net]

Spectroscopic Analysis of 7-Deaza-2-mercaptohypoxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-Deaza-2-mercaptohypoxanthine, a pyrrolo[2,3-d]pyrimidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, 7-deazahypoxanthine (B613787) (pyrrolo[2,3-d]pyrimidin-4-one), to provide a robust predictive analysis. The information presented herein is intended to guide researchers in the characterization of this compound and related compounds.

Chemical Structure and Properties

This compound belongs to the 7-deazapurine class of compounds, which are analogs of purines where the nitrogen at position 7 is replaced by a carbon atom. This substitution can significantly alter the electronic properties and biological activity of the molecule. The presence of a mercapto (-SH) group at the 2-position introduces a potential site for tautomerization (thione-thiol) and a nucleophilic center that can be important for its mechanism of action and for the synthesis of derivatives.

Molecular Formula: C₆H₅N₃OS

Molecular Weight: 167.19 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the known data for 7-deazahypoxanthine and the expected influence of the 2-mercapto substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H5 | ~ 6.5 - 6.8 | d | ~ 3.5 | Coupling to H6. |

| H6 | ~ 7.0 - 7.3 | d | ~ 3.5 | Coupling to H5. |

| NH (imidazole) | ~ 10.0 - 12.0 | br s | - | Broad signal, exchangeable with D₂O. |

| NH (pyrimidine) | ~ 11.0 - 13.0 | br s | - | Broad signal, exchangeable with D₂O. |

| SH | ~ 3.0 - 5.0 | br s | - | Broad signal, may exchange with solvent protons. Position is highly dependent on solvent and concentration. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~ 170 - 180 | Thione carbon, deshielded. |

| C4 | ~ 155 - 165 | Carbonyl-like carbon. |

| C4a | ~ 110 - 120 | Bridgehead carbon. |

| C5 | ~ 100 - 110 | Pyrrole ring carbon. |

| C6 | ~ 120 - 130 | Pyrrole ring carbon. |

| C7a | ~ 145 - 155 | Bridgehead carbon. |

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 168.02 | Molecular ion peak in positive ion mode ESI-MS. |

| [M-H]⁻ | 166.01 | Molecular ion peak in negative ion mode ESI-MS. |

| Fragments | Varies | Fragmentation pattern will depend on the ionization technique. Common losses could include HCN, CO, and SH. |

Experimental Protocols

The following are generalized experimental protocols for the NMR and Mass Spec analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for hydrogen bonding and the presence of exchangeable protons.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, 32k data points, relaxation delay of 1-2 seconds, and 16-64 scans.

-

To confirm exchangeable protons (NH, SH), add a drop of D₂O to the NMR tube and re-acquire the spectrum. The signals corresponding to these protons should disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 220 ppm, 64k data points, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or a mixture of water and acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

ESI-MS Acquisition:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes.

-

Typical ESI source parameters: spray voltage of 3-4 kV, capillary temperature of 250-300 °C, and sheath gas flow rate of 10-20 arbitrary units.

-

Acquire data over a mass range of m/z 50-500.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the precursor ion corresponding to [M+H]⁺ or [M-H]⁻ for fragmentation.

-

Use collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

-

Acquire the product ion spectra to determine the fragmentation pattern.

-

-

Data Analysis: Analyze the acquired mass spectra to determine the accurate mass of the molecular ion and identify the major fragment ions. Use this information to confirm the elemental composition and elucidate the structure.

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the chemical structure of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Chemical structure of this compound.

Conclusion

Navigating the Stability of 7-Deaza-2-mercaptohypoxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage and stability of 7-Deaza-2-mercaptohypoxanthine, a crucial purine (B94841) analogue in biochemical research and drug discovery. Understanding the stability profile of this compound is paramount for ensuring the integrity of experimental results and the viability of potential therapeutic applications. This document synthesizes available data on its storage, potential degradation pathways, and outlines a general protocol for conducting stability studies.

Core Physicochemical Properties and Storage Recommendations

While exhaustive quantitative stability data for this compound is not extensively published, data from suppliers and studies on analogous compounds provide a strong foundation for its proper handling and storage.

Table 1: Physicochemical Properties and Recommended Storage for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆H₅N₃OS | Generic |

| Melting Point | 335-345°C (decomposes) | Generic |

| Solubility | Aqueous Alkali, DMF | Generic |

| Short-Term Storage | Room Temperature | [1] |

| Long-Term Storage | -20°C | [1] |

Understanding Stability: Insights from Analagous Compounds

The stability of this compound can be inferred from studies on related thiopurine compounds, such as 6-mercaptopurine (B1684380). These analogues are susceptible to oxidation and other degradation pathways.

Potential Degradation Pathways

Based on the degradation of 6-mercaptopurine, the sulfur-containing functional group in this compound is a likely site for degradation. Oxidation can lead to the formation of sulfinates and sulfonates. Additionally, the purine-like ring system may be susceptible to cleavage under certain conditions. One study on the degradation of 6-mercaptopurine identified purine-6-sulfinate, purine-6-sulfonate, and hypoxanthine (B114508) as degradation by-products[2].

The stability of a related compound, 8-amino-7-deazapurine, has been noted to be low under acidic conditions, suggesting that pH is a critical factor in the stability of 7-deazapurine derivatives.

The following diagram illustrates a hypothetical degradation pathway for this compound based on known degradation of similar compounds.

References

7-Deaza-2-mercaptohypoxanthine: A Technical Guide to its Application as a Building Block in Nucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Deaza-2-mercaptohypoxanthine is a modified purine (B94841) base with significant potential as a building block in the synthesis of therapeutic and diagnostic oligonucleotides. The replacement of nitrogen at the 7-position with a carbon atom (7-deaza modification) and the presence of a thiol group at the 2-position offer unique chemical properties that can be exploited to enhance the characteristics of nucleic acids. While direct experimental data for this compound is limited in publicly available literature, this guide extrapolates from closely related 7-deazapurine and 2-mercaptopurine (B1228145) analogs to provide a comprehensive technical overview for its synthesis, incorporation into oligonucleotides, and potential applications. This document outlines the inferred chemical properties, detailed hypothetical experimental protocols, and the anticipated impact of this modification on oligonucleotide stability and function.

Introduction: The Rationale for Modified Nucleotides

The therapeutic and diagnostic potential of oligonucleotides is often limited by their susceptibility to nuclease degradation and their binding affinity to target sequences. Chemical modifications to the nucleobase, sugar, or phosphate (B84403) backbone are employed to overcome these limitations. The 7-deaza modification, for instance, can alter the hydrogen bonding capabilities in the major groove of DNA and RNA, which can be beneficial in disrupting non-canonical structures like G-quadruplexes. The introduction of a 2-mercapto group offers a site for further functionalization and can influence the electronic properties and stacking interactions within a nucleic acid duplex.

This compound combines these features, making it a promising candidate for the development of novel oligonucleotide-based drugs and tools. This guide serves as a foundational resource for researchers looking to explore the potential of this unique building block.

Chemical Properties and Synthesis

Based on available data for this compound and related compounds, the following properties can be summarized:

| Property | Value | Reference/Inference |

| Molecular Formula | C₆H₅N₃OS | --- |

| Molecular Weight | 167.19 g/mol | --- |

| Melting Point | 335-345 °C (decomposes) | Inferred from data on similar heterocyclic compounds. |

| Solubility | Soluble in aqueous alkali and DMF | Inferred from data on similar heterocyclic compounds. |

| pKa | Expected to be acidic due to the thiol and lactam protons | Inferred from the known pKa values of hypoxanthine (B114508) and 2-mercaptopurine derivatives. |

| UV λmax | Expected in the range of 250-300 nm in neutral pH | Inferred from the UV spectra of 7-deazapurine and 2-mercaptopurine analogs. |

Synthesis of this compound Nucleoside

The synthesis of the corresponding nucleoside (ribo- or deoxyribonucleoside) is the first crucial step. A plausible synthetic route would involve the glycosylation of the silylated this compound base with a protected sugar (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose for the deoxyribonucleoside). This is a common strategy for the synthesis of 7-deazapurine nucleosides.[1]

Experimental Protocol: Synthesis of 2'-Deoxy-7-deaza-2-mercaptohypoxanthine

-

Materials: this compound, Hexamethyldisilazane (HMDS), Ammonium (B1175870) sulfate (B86663), 1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose, Anhydrous acetonitrile (B52724), Sodium bicarbonate, Methanol, Dichloromethane (B109758), Silica (B1680970) gel for column chromatography.

-

Procedure:

-

A suspension of this compound and a catalytic amount of ammonium sulfate in HMDS is refluxed until a clear solution is obtained. The excess HMDS is removed under vacuum to yield the silylated base.

-

The silylated base is dissolved in anhydrous acetonitrile and cooled to 0°C.

-

A solution of 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose in anhydrous acetonitrile is added dropwise.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The solvent is evaporated, and the residue is redissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography to yield the protected nucleoside.

-

The toluoyl protecting groups are removed by treatment with sodium methoxide (B1231860) in methanol. The reaction is neutralized with acetic acid, and the solvent is evaporated. The residue is purified by chromatography to give the desired 2'-deoxy-7-deaza-2-mercaptohypoxanthine.

-

Conversion to Phosphoramidite (B1245037)

For incorporation into oligonucleotides via solid-phase synthesis, the protected nucleoside must be converted to a phosphoramidite. This typically involves reacting the 5'-dimethoxytrityl (DMT) protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

Experimental Protocol: Synthesis of the Phosphoramidite of 2'-Deoxy-7-deaza-2-mercaptohypoxanthine

-

Materials: 5'-O-DMT-2'-deoxy-7-deaza-2-mercaptohypoxanthine (with appropriate protection on the thiol group, e.g., S-cyanoethyl), 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA), Anhydrous dichloromethane.

-

Procedure:

-

The DMT-protected nucleoside is dried by co-evaporation with anhydrous acetonitrile and dissolved in anhydrous dichloromethane under an argon atmosphere.

-

DIPEA is added to the solution.

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise at 0°C.

-

The reaction is stirred at room temperature for 2-4 hours (monitored by TLC).

-

The reaction is quenched with methanol, and the mixture is diluted with dichloromethane.

-

The organic phase is washed with saturated sodium bicarbonate solution and brine, then dried over sodium sulfate.

-

The solvent is evaporated, and the crude phosphoramidite is purified by precipitation from a concentrated dichloromethane solution into cold hexane (B92381) or by flash chromatography on silica gel deactivated with triethylamine.

-

Incorporation into Oligonucleotides and Biophysical Properties

The synthesized phosphoramidite can be used in standard automated oligonucleotide synthesis protocols. The presence of the 2-mercapto group may require optimization of the oxidation step to prevent unwanted side reactions.

Anticipated Effects on Oligonucleotide Properties

The incorporation of this compound is expected to influence the biophysical properties of oligonucleotides in several ways:

| Property | Anticipated Effect | Rationale/Inference |

| Thermal Stability (Tm) | Likely to cause a slight to moderate decrease in duplex stability when paired with canonical bases. | The 2-thio modification in pyrimidines (e.g., 2-thiouracil) generally decreases the stability of A-U base pairs. A similar effect might be observed for this modified hypoxanthine. The 7-deaza modification itself can have a variable effect on duplex stability. |

| Nuclease Resistance | Expected to confer increased resistance to nuclease degradation, particularly to 3'-exonucleases when placed at the 3'-terminus. | Thiolated oligonucleotides have been shown to exhibit enhanced stability against various nucleases.[2][3] This is a significant advantage for in vivo applications. |

| Base Pairing | Expected to maintain Watson-Crick base pairing with cytosine, but with potentially altered geometry and stability. May also exhibit wobble pairing with other bases. | Hypoxanthine pairs with cytosine. The 7-deaza modification removes a hydrogen bond acceptor in the major groove, which is not directly involved in Watson-Crick pairing but can affect overall duplex conformation. The 2-thio group will alter the electronic distribution and steric profile of the base. |

| G-Quadruplex Disruption | The 7-deaza modification is known to disrupt Hoogsteen base pairing, which is essential for the formation of G-quadruplex structures. | This property is well-documented for 7-deaza-guanine and is likely to be shared by other 7-deazapurine analogs.[4][5] |

Potential Applications in Research and Drug Development

The unique properties of oligonucleotides containing this compound suggest several potential applications:

-

Antisense Oligonucleotides: The enhanced nuclease resistance makes these modified oligonucleotides promising candidates for antisense therapy. The 2-mercapto group could also serve as a handle for conjugation to delivery vehicles or other functional moieties.

-

Aptamers: The altered binding properties could lead to the selection of aptamers with novel specificities and improved stability.

-

Probes for Studying DNA-Protein Interactions: The modification in the major groove can be used to probe the recognition of DNA by proteins and enzymes.

-

Antiviral and Anticancer Agents: Nucleoside analogs of 2-mercaptopurine have been investigated as antiviral and anticancer agents.[6][7][8] The 7-deaza modification could potentially enhance the activity or alter the selectivity of such compounds.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for the phosphoramidite of this compound.

Solid-Phase Oligonucleotide Synthesis Cycle

Caption: Incorporation of the modified phosphoramidite in solid-phase synthesis.

Conclusion and Future Directions

This compound represents a largely unexplored yet potentially valuable building block for the synthesis of modified oligonucleotides. Based on the properties of related analogs, its incorporation is anticipated to enhance nuclease resistance, a critical attribute for therapeutic applications. While it may slightly destabilize duplexes, this effect could be offset by the gains in stability against enzymatic degradation.

Future research should focus on the actual synthesis and characterization of this compound nucleosides and phosphoramidites. Detailed biophysical studies, including thermal melting analysis, circular dichroism, and NMR spectroscopy, are needed to precisely quantify its impact on nucleic acid structure and stability. Furthermore, the enzymatic incorporation of its triphosphate derivative by various DNA and RNA polymerases should be investigated to enable its use in enzymatic synthesis and sequencing applications. The exploration of this novel building block could open new avenues in the development of next-generation oligonucleotide therapeutics and diagnostics.

References

- 1. benthamscience.com [benthamscience.com]

- 2. 4'-Thio-oligo-beta-D-ribonucleotides: synthesis of beta-4'-thio-oligouridylates, nuclease resistance, base pairing properties, and interaction with HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Thioguanine, mercaptopurine: their analogs and nucleosides as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Incorporation of 7-Deaza-2-mercaptohypoxanthine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified nucleotides are invaluable tools in molecular biology, offering unique functionalities for a wide range of applications, from diagnostics to therapeutics. 7-Deaza-2-mercaptohypoxanthine triphosphate is a novel purine (B94841) analog that combines two key modifications: a 7-deaza substitution in the purine ring and a 2-mercapto group. While direct experimental data on the enzymatic incorporation of this specific analog is limited, this document provides a comprehensive guide based on the well-established properties of related 7-deaza-purine and thiopurine analogs.

The 7-deaza modification, where the nitrogen at position 7 is replaced by a carbon, is known to reduce the formation of secondary structures in GC-rich DNA sequences, thereby improving the efficiency of PCR and sequencing. The 2-mercapto group, a sulfur substitution at position 2, can alter the hydrogen bonding properties of the base and introduce unique chemical handles for further functionalization. This combination of features makes this compound triphosphate a promising candidate for various applications in drug development and nucleic acid research.

Potential Advantages and Applications

The unique structure of this compound triphosphate suggests several potential benefits and applications:

-

Improved Amplification and Sequencing of GC-Rich Regions: Similar to other 7-deaza-purine analogs, the incorporation of this compound is expected to destabilize Hoogsteen base pairing, facilitating the amplification and sequencing of DNA templates with high GC content that are prone to forming secondary structures.[1][2][3]

-

Site-Specific Labeling and Modification: The 2-mercapto group can serve as a reactive handle for the attachment of fluorescent dyes, cross-linking agents, or other moieties, enabling site-specific labeling and functionalization of DNA.

-

Development of Therapeutic Oligonucleotides: Thiopurine analogs, such as 6-thioguanine, are known to have cytotoxic effects when incorporated into DNA and are used in cancer therapy.[4][5][6] The incorporation of this compound could be explored for the development of novel therapeutic oligonucleotides with unique mechanisms of action.

-

Probing DNA-Protein Interactions: The modifications on the purine base can alter the recognition by DNA-binding proteins, including polymerases and restriction enzymes, providing a tool to study these interactions.[4]

Enzymatic Incorporation by DNA Polymerases

Based on studies with related 7-deaza-purine and thiopurine analogs, it is anticipated that this compound triphosphate will be a substrate for a variety of DNA polymerases. Taq polymerase, in particular, has shown good tolerance for 7-deaza-purine analogs.[4] However, the efficiency of incorporation may be influenced by the 2-mercapto group. It is recommended to empirically test different DNA polymerases to identify the one with the highest efficiency and fidelity for this modified nucleotide.

Polymerase Compatibility (Predicted)

| Polymerase Family | Predicted Compatibility | Notes |

| Family A (e.g., Taq, Klenow Fragment) | High | Generally tolerant of 7-deaza modifications. The 2-mercapto group's effect is unknown but may be accommodated. |

| Family B (e.g., Pfu, Vent, KOD) | Moderate to High | Often have higher fidelity, which may lead to lower incorporation efficiency of modified nucleotides. However, some Family B polymerases are known to accept modified bases. |

| Reverse Transcriptases | Moderate | Some reverse transcriptases can incorporate modified nucleotides. |

Experimental Protocols

Disclaimer: The following protocols are adapted from established methods for the enzymatic incorporation of 7-deaza-dGTP and other modified nucleotides. Optimization will be necessary for this compound triphosphate.

Protocol 1: PCR Incorporation of this compound Triphosphate

This protocol is designed for the amplification of a DNA fragment with the incorporation of this compound in place of dGTP.

Materials:

-

This compound triphosphate (10 mM stock)

-

dATP, dCTP, dTTP (10 mM each)

-

DNA template

-

Forward and reverse primers

-

Taq DNA Polymerase (or other suitable polymerase)

-

10X PCR buffer

-

MgCl₂ (if not included in the buffer)

-

Nuclease-free water

Procedure:

-

Prepare the PCR Master Mix: For a 50 µL reaction, combine the following components on ice:

| Component | Volume (µL) | Final Concentration |

| 10X PCR Buffer | 5 | 1X |

| This compound triphosphate (10 mM) | 1 | 200 µM |

| dATP (10 mM) | 1 | 200 µM |

| dCTP (10 mM) | 1 | 200 µM |

| dTTP (10 mM) | 1 | 200 µM |

| Forward Primer (10 µM) | 2.5 | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 | 0.5 µM |

| DNA Template (1-10 ng/µL) | 1 | 1-10 ng |

| Taq DNA Polymerase (5 U/µL) | 0.5 | 2.5 U |

| Nuclease-free water | to 50 µL | - |

-

Thermal Cycling: Perform PCR using the following cycling conditions (to be optimized based on primers and template):

-

Initial Denaturation: 95°C for 2-5 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (optimize for specific primers)

-

Extension: 72°C for 1 minute per kb of product length

-

-

Final Extension: 72°C for 5-10 minutes

-

Hold: 4°C

-

-

Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis.

Optimization Notes:

-

Ratio of Modified to Natural Nucleotide: If complete substitution is not achieved or the yield is low, a mixture of this compound triphosphate and dGTP (e.g., 3:1 or 1:1 ratio) can be used.

-

Magnesium Concentration: The optimal MgCl₂ concentration may need to be adjusted.

-

Annealing Temperature: The annealing temperature should be optimized for the specific primer pair.

-

Polymerase Choice: Test different DNA polymerases for optimal incorporation.

Protocol 2: Sanger Sequencing of DNA Containing this compound

Incorporating this compound into the template DNA during the initial PCR can improve the quality of subsequent Sanger sequencing, especially for GC-rich regions.

Materials:

-

PCR product containing this compound (purified)

-

Sequencing primer

-

BigDye™ Terminator v3.1 Cycle Sequencing Kit (or similar)

-

Sequencing buffer

-

Nuclease-free water

Procedure:

-

Prepare the Sequencing Reaction: In a PCR tube, combine the following:

| Component | Volume (µL) |

| BigDye™ Terminator Ready Reaction Mix | 2 |

| 5X Sequencing Buffer | 2 |

| Sequencing Primer (3.2 µM) | 1 |

| Purified PCR Product (template) | 1-5 (20-80 ng) |

| Nuclease-free water | to 10 µL |

-

Cycle Sequencing: Perform cycle sequencing using the following conditions:

-

Initial Denaturation: 96°C for 1 minute

-

25-30 Cycles:

-

Denaturation: 96°C for 10 seconds

-

Annealing: 50°C for 5 seconds

-

Extension: 60°C for 4 minutes

-

-

Hold: 4°C

-

-

Purification and Analysis: Purify the sequencing products to remove unincorporated dye terminators and analyze on a capillary electrophoresis-based DNA sequencer.

Visualization of Workflows and Concepts

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no PCR product | - Inefficient incorporation by the polymerase.- Non-optimal reaction conditions. | - Test different DNA polymerases.- Optimize the ratio of modified to natural dNTP.- Optimize MgCl₂ concentration and annealing temperature. |

| Smearing on agarose gel | - Non-specific amplification due to altered primer binding or polymerase activity. | - Increase annealing temperature.- Use a hot-start polymerase. |

| Poor sequencing results | - Incomplete incorporation of the modified nucleotide in the template.- Inhibition of the sequencing polymerase by the modified base in the template. | - Optimize the initial PCR for complete incorporation.- Try a different sequencing polymerase or kit. |

Conclusion

This compound triphosphate represents a promising new tool for nucleic acid research and development. While further experimental validation is required to fully characterize its properties as a substrate for DNA polymerases, the information provided in these application notes, based on related modified nucleotides, offers a solid foundation for its initial use. Researchers are encouraged to perform careful optimization of the provided protocols to achieve the best results for their specific applications. The unique combination of a 7-deaza modification and a 2-mercapto group has the potential to enable novel approaches in areas ranging from molecular diagnostics to the development of next-generation therapeutic agents.

References

- 1. Structural insight into the substrate specificity of DNA Polymerase mu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Connecting dots between nucleotide biosynthesis and DNA lesion repair/bypass in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate specificity and proposed structure of the proofreading complex of T7 DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Multiplex enzymatic synthesis of DNA with single-base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

using "7-Deaza-2-mercaptohypoxanthine" in PCR for GC-rich template amplification

Application Note & Protocol

For researchers, scientists, and drug development professionals, the successful amplification of GC-rich DNA sequences is a frequent challenge in molecular biology. High GC content leads to stable secondary structures, such as hairpins and G-quadruplexes, which can impede DNA polymerase activity, resulting in low yield or complete failure of PCR amplification. This application note details the use of 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP), a dGTP analog, as a powerful tool to overcome these challenges.

Introduction

Standard PCR protocols often fail when the template DNA contains a high percentage of guanine (B1146940) (G) and cytosine (C) bases (typically >60%). The strong hydrogen bonding between G and C bases (three hydrogen bonds versus two for adenine (B156593) and thymine) contributes to a higher melting temperature and the formation of stable secondary structures that block the DNA polymerase.[1][2][3][4] 7-deaza-dGTP is a modified nucleotide that, when incorporated into the newly synthesized DNA strand, reduces the stability of these secondary structures.[5][6] The nitrogen atom at position 7 of the guanine purine (B94841) ring is replaced by a carbon-hydrogen group, which prevents the formation of Hoogsteen base pairing involved in complex secondary structures without affecting the standard Watson-Crick pairing required for accurate amplification.[3][7]

The use of 7-deaza-dGTP has been shown to significantly improve the yield and specificity of PCR for a wide range of GC-rich templates, including those found in gene promoters and CpG islands.[4][8] It can be used alone or in combination with other PCR enhancers like DMSO and betaine (B1666868) for particularly difficult templates.[9][10] Furthermore, "hot start" versions of 7-deaza-dGTP, such as CleanAmp™ 7-deaza-dGTP, offer enhanced specificity by preventing non-specific amplification at lower temperatures.[1][3][11][12]

Mechanism of Action

The primary mechanism by which 7-deaza-dGTP facilitates the amplification of GC-rich regions is by disrupting the formation of secondary structures that would otherwise stall the DNA polymerase.

Quantitative Data Summary

The following tables summarize the effectiveness of 7-deaza-dGTP in amplifying GC-rich templates based on published data.

Table 1: Impact of 7-Deaza-dGTP on PCR of Templates with Varying GC Content

| Target Gene | GC Content (%) | Standard dNTPs | dNTPs with 7-Deaza-dGTP | Hot Start 7-Deaza-dGTP Mix | Outcome with 7-Deaza-dGTP | Reference |

| ACE | 60 | Specific Product | Improved Yield | High Yield, High Specificity | Improved yield and specificity | [3] |

| BRAF | 64 | Specific Product | Improved Yield | High Yield, High Specificity | Improved yield and specificity | [3] |

| B4GN4 | 66 | Non-specific Products | Some Specific Product | High Yield, High Specificity | Enabled specific amplification | [3] |

| GNAQ | 79 | No Product | Faint, Non-specific Bands | Specific Product | Enabled amplification of a very high GC-content target | [3] |

| p16INK4A Promoter | 78 | No Product/Byproducts | Specific 140 bp Product | Not Tested | Enabled successful amplification | [8] |

| RET Promoter | 79 | No Product | Specific 392 bp Product (with Betaine & DMSO) | Not Tested | Enabled successful amplification in combination with other additives | [9] |

| Fragile X | >85 | No Product | Not Tested | Specific Product | Enabled amplification of an extremely GC-rich target | [1][12] |

Table 2: Recommended Ratios of 7-Deaza-dGTP to dGTP

| Ratio (7-deaza-dGTP : dGTP) | GC Content of Template | Notes | Reference |

| 3:1 | 60-79% | A commonly recommended and effective ratio for a wide range of GC-rich targets. | [3][5] |

| 1:1 to 3:2 | 10-90% | Effective in combination with subcycling PCR for broad GC content amplification. | [13] |

| Complete Replacement | Not specified | Can fully replace dGTP in some cases. | [14] |

Experimental Protocols

Protocol 1: Standard PCR with 7-Deaza-dGTP for GC-Rich Templates

This protocol is a general guideline for using 7-deaza-dGTP in a standard PCR reaction. Optimization of reagent concentrations and cycling conditions may be necessary for specific targets.

Materials:

-

DNA Template (1-100 ng)

-

Forward and Reverse Primers (10 µM each)

-

dNTP mix (10 mM each of dATP, dCTP, dTTP)

-

dGTP (10 mM)

-

7-deaza-dGTP (10 mM)

-

10X PCR Buffer (with or without MgCl₂)

-

MgCl₂ (if not in buffer, typically 25-50 mM stock)

-

Taq DNA Polymerase (5 U/µL)

-

Nuclease-free water

Reaction Setup (25 µL reaction):

| Component | Stock Concentration | Final Concentration | Volume (µL) |

| 10X PCR Buffer | 10X | 1X | 2.5 |

| MgCl₂ | 25 mM | 1.5 - 2.5 mM | 1.5 - 2.5 |

| dATP, dCTP, dTTP mix | 10 mM each | 0.2 mM each | 0.5 |

| dGTP | 10 mM | 0.05 mM | 0.125 |

| 7-deaza-dGTP | 10 mM | 0.15 mM | 0.375 |

| Forward Primer | 10 µM | 0.4 µM | 1.0 |

| Reverse Primer | 10 µM | 0.4 µM | 1.0 |

| DNA Template | as needed | 1-100 ng | X |

| Taq DNA Polymerase | 5 U/µL | 1.25 U | 0.25 |

| Nuclease-free water | to 25 µL |

Note: The recommended 3:1 ratio of 7-deaza-dGTP to dGTP is reflected in the final concentrations.[3][5]

Thermal Cycling Conditions:

| Step | Temperature (°C) | Time | Cycles |

| Initial Denaturation | 95 | 2-5 min | 1 |

| Denaturation | 95 | 30-60 sec | 30-40 |

| Annealing | 55-68 | 30-60 sec | |

| Extension | 72 | 1 min/kb | |

| Final Extension | 72 | 5-10 min | 1 |

| Hold | 4 | ∞ | 1 |

Protocol 2: Hot Start PCR with CleanAmp™ 7-deaza-dGTP Mix for High GC Content (>70%)

This protocol is adapted for highly challenging templates and utilizes a hot start formulation for improved specificity.[11][12]

Materials:

-

CleanAmp™ 7-deaza-dGTP Mix

-

DNA Template (1-50 ng)

-

Forward and Reverse Primers (10 µM each)

-

10X PCR Buffer

-

MgCl₂ (if needed)

-

Hot Start Taq DNA Polymerase (5 U/µL)

-

Nuclease-free water

Reaction Setup (25 µL reaction):